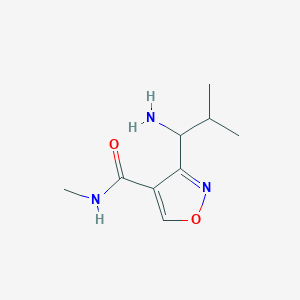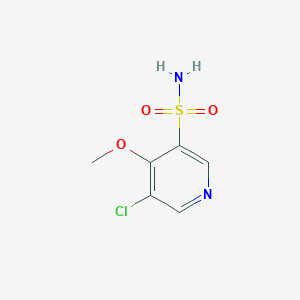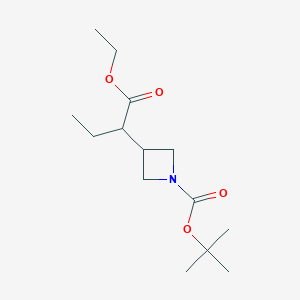
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with ethyl 2-bromo-2-methylpropanoate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for certain enzymes, leading to the formation of biologically active intermediates . The compound may also interact with cellular receptors, modulating their activity and influencing various physiological processes .
Comparación Con Compuestos Similares
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is also used as a building block in organic synthesis and can undergo similar chemical reactions.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another related compound, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in the synthesis of complex molecules and the development of new materials .
Propiedades
Fórmula molecular |
C14H25NO4 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-6-11(12(16)18-7-2)10-8-15(9-10)13(17)19-14(3,4)5/h10-11H,6-9H2,1-5H3 |
Clave InChI |
ZEZKCODYESBUMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


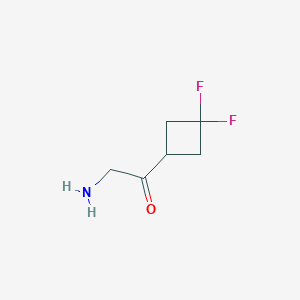
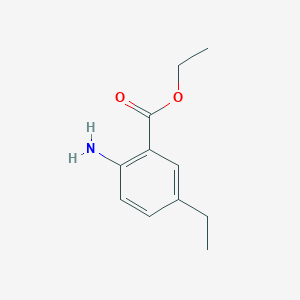
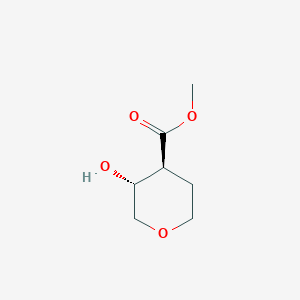
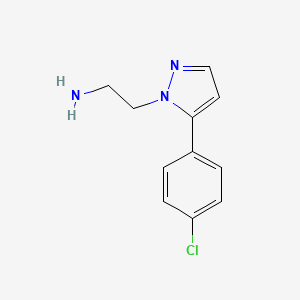
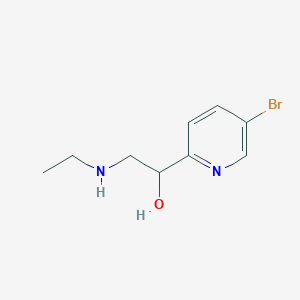
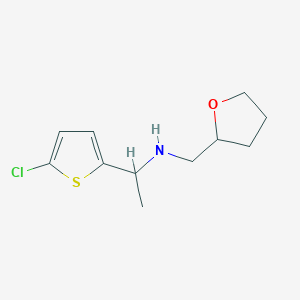
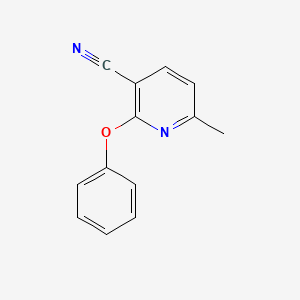
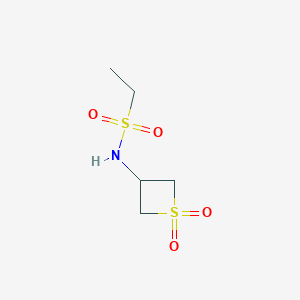
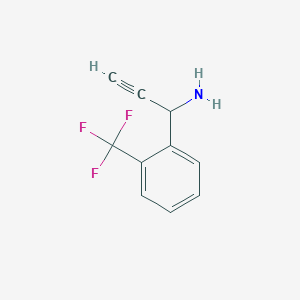
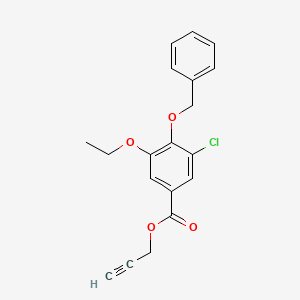
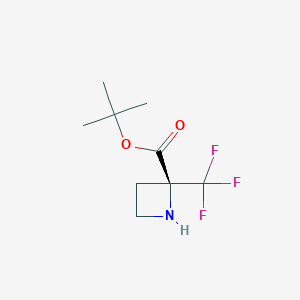
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
